molecular formula C18H14ClN3O5S B6363644 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide CAS No. 1024523-09-8

4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide

Cat. No.: B6363644
CAS No.: 1024523-09-8
M. Wt: 419.8 g/mol
InChI Key: ZCXSCUHNUQNHJI-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring, which is further connected to a pyridine ring via a phenylmethoxy linkage

Preparation Methods

The synthesis of 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the nitration of a chlorobenzene derivative to introduce the nitro group. This is followed by the sulfonation reaction to attach the sulfonamide group. The final step involves the coupling of the pyridine ring via a phenylmethoxy linkage under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents such as iron and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts and reaction conditions.

Common reagents used in these reactions include hydrogen gas, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The nitro group may also play a role in its reactivity and interaction with cellular components .

Comparison with Similar Compounds

When compared to similar compounds, 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S/c19-15-9-8-14(11-16(15)22(23)24)28(25,26)21-18-17(7-4-10-20-18)27-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSCUHNUQNHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413988
Record name 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-21-2
Record name 4-chloro-3-nitro-N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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